
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of 10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate typically involves the reaction of acridine with cyclohex-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is employed in the study of biological systems due to its fluorescent properties.
Industry: The compound is used in the manufacture of dyes and pigments
Mécanisme D'action
The mechanism of action of 10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This property makes it a potential candidate for anticancer therapies. The compound may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
10-(Cyclohex-2-en-1-yl)acridin-10-ium nitrate can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and in the treatment of wounds.
Amsacrine: An antineoplastic agent used in cancer chemotherapy.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
193904-11-9 |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
10-cyclohex-2-en-1-ylacridin-10-ium;nitrate |
InChI |
InChI=1S/C19H18N.NO3/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20;2-1(3)4/h2,4-10,12-14,17H,1,3,11H2;/q+1;-1 |
Clé InChI |
VLSKACHIGHRKEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)[N+]2=C3C=CC=CC3=CC4=CC=CC=C42.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


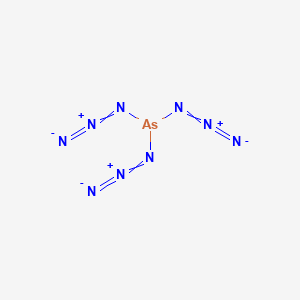

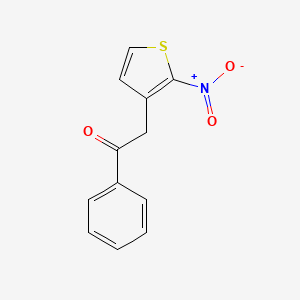

![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
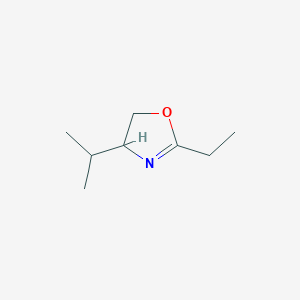
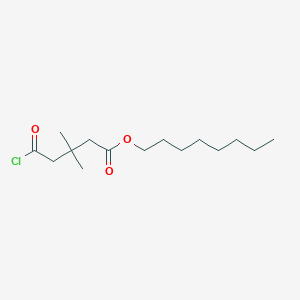
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
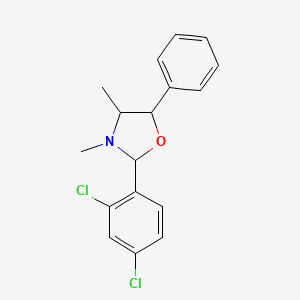
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
